

A Comparative Guide to SU-8 2000 and SU-8 3000 Photoresists

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Compound of Interest		
Compound Name:	SU-8000	
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The SU-8 2000 and SU-8 3000 series are epoxy-based negative photoresists renowned for their capability in fabricating high-aspect-ratio microstructures.[1][2] Developed as an evolution of the original SU-8 formulation, both series are integral to microfluidics, MEMS, and other microelectronic applications.[2][3] This guide provides a detailed comparison of their performance, supported by available data and experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.

Key Distinctions and Performance Overview

The primary advancement of the SU-8 3000 series over the 2000 series lies in its formulation, which is engineered for enhanced adhesion and diminished coating stress.[2][4][5] While both series utilize a faster-drying cyclopentanone solvent system compared to the original SU-8's gamma-butyrolactone (GBL), the SU-8 3000 series is specifically promoted for its superior substrate adhesion and reduced internal stress, which are critical factors in ensuring the fidelity and longevity of microfabricated devices.[4][6][7]

Anecdotal evidence from users supports the claim of improved adhesion, with reports indicating better performance of SU-8 3000 on glass substrates compared to the SU-8 2000 series.[8] However, it is important to note that for particularly demanding applications, further process optimization may still be necessary to achieve the desired adhesion.[8]

It is also noteworthy that the distribution of the SU-8 2000 series is slated to be discontinued by Kayaku Advanced Materials in early 2025, with the SU-8 3000 series being a recommended



alternative.

Comparative Data: Physical and Mechanical Properties

The following tables summarize the available quantitative data for the SU-8 2000 and SU-8 3000 series based on manufacturer datasheets. Direct comparative studies with side-by-side data under identical conditions are limited; therefore, these values should be considered as representative of each series.

Table 1: General and Mechanical Properties

Property	SU-8 2000 Series	SU-8 3000 Series
Adhesion Strength (MPa)	38 (on Silicon), 35 (on Glass)	Improved adhesion claimed, specific value not provided in datasheet[4][5]
Coating Stress	Standard	Reduced coating stress claimed[4][5]
Tensile Strength (MPa)	60[9]	Data not available
Young's Modulus (GPa)	2.0[9]	Data not available
Glass Transition Temp. (Tg °C)	210[9]	Data not available
Thermal Stability (°C @ 5% wt. loss)	315[9]	Data not available

Table 2: Electrical and Other Physical Properties

Property	SU-8 2000 Series	SU-8 3000 Series
Dielectric Constant @ 10MHz	3.2[9]	3.28 (@ 1GHz)[10]
Bulk Resistivity (Ω cm)	Data not available	7.8x10 ¹⁴ [10]
Water Absorption (% 85°C/85 RH)	0.65[9]	0.55[10]



Experimental Protocols

The successful fabrication of high-quality microstructures with either SU-8 series is highly dependent on the meticulous execution of the lithographic process. Below are detailed experimental protocols for key stages.

Substrate Preparation

A pristine and dehydrated substrate surface is crucial for optimal adhesion.

- Solvent Cleaning: Begin by cleaning the substrate with acetone, followed by methanol and then an isopropyl alcohol (IPA) rinse.
- Drying: Thoroughly dry the substrate using a nitrogen gun.
- Dehydration Bake: Bake the substrate on a hotplate at 200°C for a minimum of 5 minutes to eliminate any residual moisture.
- Optional Plasma Treatment: An oxygen plasma treatment can be employed to further enhance surface wettability.

Spin Coating

The spin coating process determines the thickness and uniformity of the photoresist film.

- Dispensing: Dispense the appropriate SU-8 resist onto the center of the substrate. A general guideline is 1 mL of resist per inch of substrate diameter.
- Spread Cycle: Ramp the spin coater to 500 rpm with an acceleration of 100 rpm/s and hold for 5-10 seconds to allow the resist to spread evenly across the substrate.
- Spin Cycle: Ramp up to the final spin speed (typically between 1000 and 3000 rpm) with an acceleration of 300 rpm/s and hold for 30-60 seconds to achieve the desired thickness.

Soft Bake

The soft bake step removes solvent from the photoresist, solidifying the film.

Two-Step Bake: A two-step baking process is recommended to minimize stress.



- Initial Bake: Place the coated substrate on a leveled hotplate at 65°C. The duration of this step depends on the film thickness.
- Final Bake: Ramp the temperature to 95°C and bake for the recommended time, again dependent on the film thickness.
- Cooling: Allow the substrate to cool slowly to room temperature on the hotplate to prevent thermal shock and crack formation.

Exposure

UV exposure initiates the cross-linking process in the photoresist.

- Wavelength: Both series are sensitive to near-UV radiation (350-400 nm), with the i-line (365 nm) being the recommended wavelength.[9][11]
- Exposure Dose: The optimal exposure dose is dependent on the film thickness and the intensity of the UV source. Thicker films require a higher dose.
- Filtering: To achieve vertical sidewalls, it is recommended to use a long-pass filter to eliminate UV radiation below 350 nm, which can cause overexposure of the top surface of the resist.[11]

Post-Exposure Bake (PEB)

The PEB step drives the acid-catalyzed, thermally driven epoxy cross-linking initiated during exposure.[9][11]

- Two-Step Bake: Similar to the soft bake, a two-step PEB is recommended to reduce stress.
- Initial Bake: Bake on a hotplate at 65°C.
- Final Bake: Ramp the temperature to 95°C. The duration for both steps is dependent on the film thickness.
- Slow Cooling: It is critical to cool the substrate slowly to room temperature to minimize stress and prevent cracking.



Development

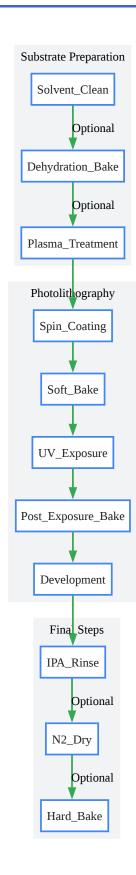
The development process removes the unexposed photoresist, revealing the patterned microstructures.

- Developer: Use an SU-8 developer, such as PGMEA (Propylene Glycol Monomethyl Ether Acetate).
- Immersion: Immerse the substrate in the developer. Gentle agitation is recommended, especially for high-aspect-ratio structures.
- Rinse: After development, rinse the substrate thoroughly with IPA.
- Drying: Dry the substrate with a nitrogen gun. A white film appearing during the IPA rinse indicates incomplete development, requiring further immersion in the developer.

Visualized Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

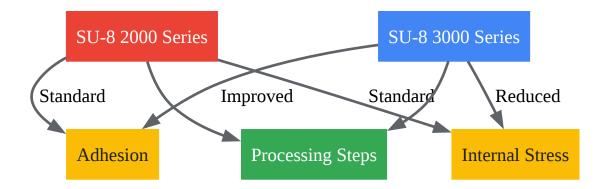




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Standard SU-8 Photolithography Workflow





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Key Performance Differences

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